

Gramine Methiodide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gramine methiodide*

Cat. No.: *B179260*

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This guide provides an in-depth exploration of **Gramine Methiodide**, a quaternary ammonium salt derived from the indole alkaloid Gramine. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, biological significance, and practical applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both novice and experienced investigators.

Core Identity and Physicochemical Properties

Gramine methiodide, systematically known as (3-Indolylmethyl)trimethylammonium iodide, is a key derivative of gramine, an alkaloid found in various plants.^{[1][2]} Its quaternization enhances its utility in various synthetic and biological applications.

The definitive identifier for this compound is its CAS number: 5457-31-8.^{[3][4][5]}

Table 1: Physicochemical Properties of Gramine Methiodide

Property	Value	Source(s)
CAS Number	5457-31-8	[3][4][5][6]
Molecular Formula	C ₁₂ H ₁₇ IN ₂	[4][5][6]
Molecular Weight	316.18 g/mol	[3][5][6]
IUPAC Name	1H-indol-3-ylmethyl(trimethyl)azanium;iodide	[3][6]
Synonyms	(3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE, Gramine methiodide [MI], NSC-24943	[4][5][6]
Appearance	Solid (inferred from context)	
Melting Point	170-171.5 °C (for a purified sample)	[7]
Solubility	Quite water-soluble	[7]

Synthesis of Gramine Methiodide: A Detailed Protocol

The primary route to synthesizing **gramine methiodide** is through the methylation of gramine using methyl iodide.[3][7] This reaction is a classic example of an S_N2 nucleophilic substitution.[3] However, the reaction conditions are critical to prevent the formation of byproducts. A historical challenge in this synthesis has been the formation of a mixture containing 3,3'-bis-indolylmethyl dimethylammonium iodide and tetramethylammonium iodide, which was previously misidentified as pure **gramine methiodide**.[7]

Optimized Synthesis Protocol

This protocol is designed to yield pure **gramine methiodide** by minimizing the formation of common impurities.[7]

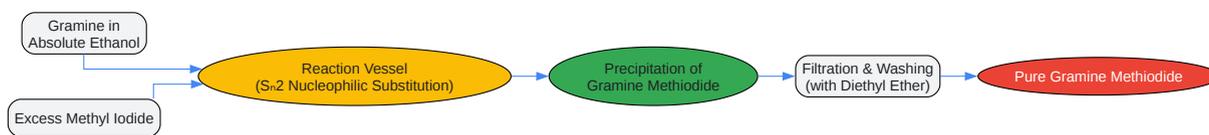
Materials:

- Gramine (CAS: 87-52-5)[8]
- Methyl iodide (CAS: 74-88-4)
- Absolute Ethanol
- Diethyl ether

Procedure:

- Dissolve gramine in a minimal amount of absolute ethanol.
- In a separate reaction vessel, place a large excess of methyl iodide.
- Slowly add the ethanolic solution of gramine to the neat methyl iodide with continuous stirring. The slow addition to an excess of the methylating agent is crucial to favor the formation of the desired quaternary ammonium salt over side reactions.
- Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product will precipitate out of the solution.
- Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove any unreacted methyl iodide and other soluble impurities.
- The resulting solid is pure **gramine methiodide**.

Synthesis Workflow Diagram



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Caption: Optimized synthesis workflow for pure **Gramine Methiodide**.

Biological Activities and Research Applications

Gramine and its derivatives have garnered significant interest for their diverse biological activities, including potential antiviral, antibacterial, anti-inflammatory, and antitumor properties. [1][3][9] While much of the research has focused on the parent compound, gramine, the methiodide salt offers unique properties, such as enhanced solubility, that can be advantageous in certain experimental settings.[3]

Gramine itself is a structural analog of tryptamine neurotransmitters and has been investigated for its effects on serotonin receptors.[3] It has also been identified as an agonist of the adiponectin receptor 1 (AdipoR1).[3] The quaternization to **gramine methiodide** makes it a useful intermediate for introducing the 3-indolylmethyl moiety into other molecules through nucleophilic displacement reactions.[3] This makes it a valuable tool in medicinal chemistry for the construction of more complex, biologically active compounds.[3]

Signaling Pathway Context

While specific signaling pathways for **gramine methiodide** are not extensively detailed in the provided search results, the known activities of gramine suggest potential interactions with pathways regulated by serotonin receptors and AdipoR1. Further research is warranted to elucidate the precise mechanisms of the methiodide derivative.

Experimental Protocol: Nucleophilic Displacement Reaction

Gramine methiodide serves as an excellent alkylating agent, allowing for the transfer of the 3-indolymethyl group to various nucleophiles.[3] This protocol outlines a general procedure for such a reaction.

Objective: To synthesize a novel 3-substituted indole derivative using **gramine methiodide**.

Materials:

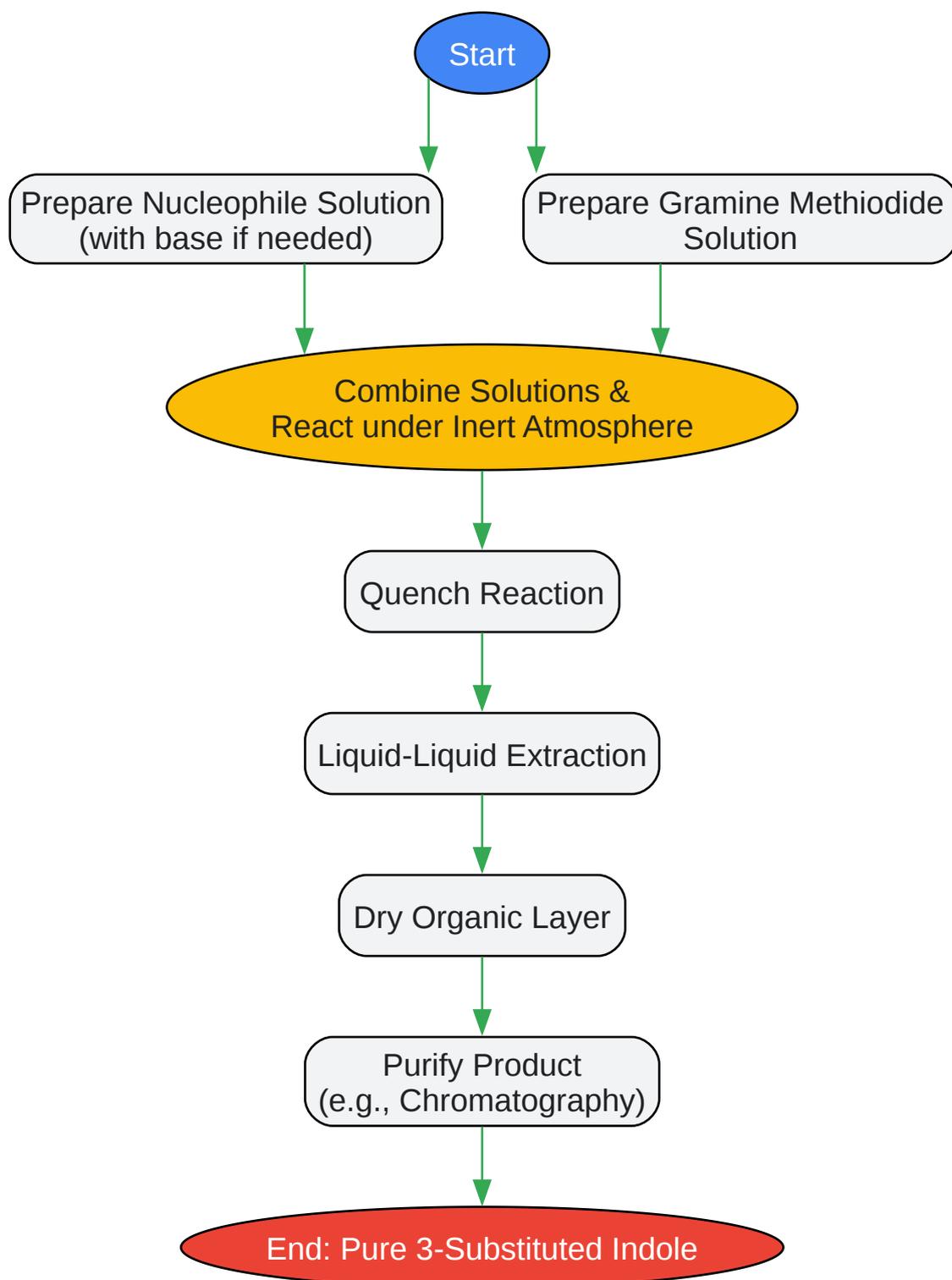
- **Gramine methiodide**
- Nucleophile of interest (e.g., a thiol, amine, or carbanion)
- Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
- Base (if required to deprotonate the nucleophile, e.g., NaH, K₂CO₃)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
- If the nucleophile requires deprotonation, add the base and stir until the deprotonation is complete.
- In a separate flask, dissolve **gramine methiodide** in the same anhydrous solvent.
- Slowly add the **gramine methiodide** solution to the solution of the deprotonated nucleophile at an appropriate temperature (this may range from 0 °C to reflux, depending on the reactivity of the nucleophile).
- Monitor the reaction by TLC until the starting materials are consumed.
- Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
- Extract the product with a suitable organic solvent.

- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired 3-substituted indole derivative.

Experimental Workflow Diagram



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Caption: General workflow for a nucleophilic displacement reaction using **Gramine Methiodide**.

Safety and Handling

Gramine methiodide should be handled with care in a laboratory setting. According to the available safety information, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] The parent compound, gramine, is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[10]

Precautionary Measures:

- Always work in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust or fumes.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[11][12]
- Store in a tightly sealed container in a cool, dry place.

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12][13]

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